1-(diaminomethylidene)-2-(2,5-dichlorophenyl)guanidine
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Overview
Description
1-(diaminomethylidene)-2-(2,5-dichlorophenyl)guanidine is a synthetic organic compound characterized by the presence of a biguanide core structure linked to a 2,5-dichlorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(diaminomethylidene)-2-(2,5-dichlorophenyl)guanidine is typically synthesized by reacting dichlorophenyl isocyanate with guanidine hydrochloride. This reaction scheme is commonly used for the synthesis of biguanide derivatives. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions: 1-(diaminomethylidene)-2-(2,5-dichlorophenyl)guanidine undergoes various chemical reactions, including:
Hydrolysis: Under acidic or basic conditions, the hydrochloride salt component can hydrolyze, releasing hydrochloric acid.
Substitution Reactions: The presence of chlorine atoms on the aromatic ring can facilitate substitution reactions, potentially leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions are commonly used to induce hydrolysis.
Substitution: Various nucleophiles can be used to replace the chlorine atoms on the aromatic ring.
Major Products:
Hydrolysis Products: Hydrochloric acid and the corresponding biguanide derivative.
Substitution Products: Derivatives with different substituents on the aromatic ring.
Scientific Research Applications
1-(diaminomethylidene)-2-(2,5-dichlorophenyl)guanidine has been investigated for its potential antibacterial properties. Studies have shown that it exhibits activity against a broad spectrum of bacteria, including both Gram-positive and Gram-negative strains. Additionally, this compound has been explored for its potential antiparasitic effects, with in vitro studies suggesting efficacy against various parasites, including Leishmania and Trypanosoma species.
Mechanism of Action
The mechanism of action of 1-(diaminomethylidene)-2-(2,5-dichlorophenyl)guanidine involves its interaction with biological molecules through hydrogen bonding, facilitated by the biguanide group. The 2,5-dichlorophenyl group may also influence the compound’s lipophilicity and reactivity, affecting its overall biological activity. Specific molecular targets and pathways involved in its antibacterial and antiparasitic effects are still under investigation.
Comparison with Similar Compounds
1-(2,4-Dichlorophenyl)biguanide: Similar structure with chlorine atoms at different positions on the aromatic ring.
1-(2,6-Dichlorophenyl)biguanide: Another structural isomer with chlorine atoms at different positions.
Uniqueness: 1-(diaminomethylidene)-2-(2,5-dichlorophenyl)guanidine is unique due to the specific positioning of chlorine atoms on the aromatic ring, which can influence its reactivity and biological activity. This positioning may result in different pharmacological properties compared to its isomers.
Properties
IUPAC Name |
1-(diaminomethylidene)-2-(2,5-dichlorophenyl)guanidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N5/c9-4-1-2-5(10)6(3-4)14-8(13)15-7(11)12/h1-3H,(H6,11,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWYMEZLJNBVDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N=C(N)N=C(N)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369636 |
Source
|
Record name | 1-(diaminomethylidene)-2-(2,5-dichlorophenyl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.09 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51646-00-5 |
Source
|
Record name | 1-(diaminomethylidene)-2-(2,5-dichlorophenyl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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